PLV-2 (acetate)
Description
Properties
Molecular Formula |
C49H73N13O13S2 |
|---|---|
Molecular Weight |
1116.3 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane |
InChI |
InChI=1S/C46H65N13O11S2.C2H4O2.CH4/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4;/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4);1H4/t28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1 |
InChI Key |
DBJPXWBJHWBJRC-TXYMBHOISA-N |
Isomeric SMILES |
C.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Canonical SMILES |
C.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Plv 2 Acetate
Elucidation of Vasopressin V1 Receptor Agonism
PLV-2 (acetate) exerts its primary effects through agonism at vasopressin V1 receptors. Vasopressin receptors are a family of G-protein coupled receptors (GPCRs) that mediate various physiological responses, with distinct subtypes (V1a, V1b, and V2) coupled to different intracellular signaling pathways ufl.eduwikipedia.orgmdpi.com. PLV-2's action is specifically directed towards the V1 receptor subtypes.
Receptor Binding Characteristics
The interaction of PLV-2 (acetate) with vasopressin receptors is defined by its binding affinity and selectivity.
PLV-2 (acetate) is classified as a vasopressin 1 agonist, indicating a primary affinity for V1 receptors medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. Vasopressin V1 receptors (V1a and V1b) are distinct from the V2 receptor subtype, which mediates antidiuretic effects through a different signaling cascade ufl.eduwikipedia.org. While specific quantitative binding data (e.g., Ki or IC50 values) for PLV-2 (acetate) across all vasopressin receptor subtypes were not detailed in the reviewed literature, its classification as a V1 agonist confirms its preferential interaction with this receptor class, leading to V1-mediated cellular responses medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. V1 receptors are known to be coupled to Gαq/11 proteins medchemexpress.comufl.eduwikipedia.orgmdpi.comgenecards.org.
Specific studies detailing the receptor occupancy of PLV-2 (acetate) at vasopressin V1 receptors were not found within the provided search results. Receptor occupancy studies typically involve the use of radiolabeled ligands or imaging techniques to quantify the proportion of receptors bound by a drug at a given time and concentration google.com. Such detailed investigations for PLV-2 (acetate) were not explicitly reported in the accessible literature.
Cellular Responses and Physiological Mechanisms
Vasoconstrictor Action in Smooth Muscle Cells
PLV-2 (acetate) exerts its primary physiological effect as a vasoconstrictor, acting on the smooth muscle cells of blood vessels medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com. This action is critical for its clinical use in procedures where localized hemostasis is required. The vasoconstrictive property of PLV-2 (acetate) is attributed to its role as a vasopressin 1 agonist, binding to V1 receptors located on vascular smooth muscle cells medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com.
Upon binding to V1 receptors, a signaling cascade is initiated that leads to an increase in intracellular calcium ([Ca2+]i) in vascular smooth muscle cells. This increase in calcium is the primary driver of smooth muscle contraction, resulting in vasoconstriction nih.govnih.govgenome.jpresearchgate.net. The mechanism involves the activation of phospholipase C (PLC), leading to the production of IP3 and DAG. IP3 causes the release of calcium from intracellular stores, while DAG activates PKC. The elevated intracellular calcium, in conjunction with other signaling molecules, ultimately leads to the phosphorylation of myosin light chain, driving the interaction between actin and myosin filaments and causing contraction nih.govnih.govgenome.jpresearchgate.net. Research indicates that AVP, a related compound, can activate distinct signaling pathways depending on concentration, with nanomolar concentrations activating the PLC pathway and prolonged stimulation activating nonselective cation channels (NSCC) via DAG, leading to membrane depolarization and voltage-sensitive calcium entry nih.gov.
Summary of Vasoconstrictor Action:
| Effect | Target Tissue | Receptor Mediated By | Primary Mechanism |
| Vasoconstriction | Vascular Smooth Muscle Cells | V1 Receptor | Increased intracellular calcium ([Ca2+]i) via PLC/IP3/DAG signaling, leading to myosin-actin cross-bridge formation. |
| Pressor Effect | Systemic Vasculature | V1 Receptor | General increase in blood pressure due to widespread vasoconstriction. |
Mechanisms of Action in V1 Receptor-Expressing Tissues
PLV-2 (acetate) functions as a vasopressin 1 agonist, meaning its primary mechanism of action in V1 receptor-expressing tissues is through the activation of these receptors medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. V1 receptors are found in various tissues, including vascular smooth muscle, liver, spleen, and platelets genecards.orgdovepress.com. In vascular smooth muscle, V1 receptor activation leads to vasoconstriction, as detailed above nih.govmedchemexpress.commedchemexpress.comnih.govgenome.jpresearchgate.netdovepress.com.
The signaling pathway initiated by V1 receptor activation is Gq protein-coupled, leading to the activation of phospholipase C (PLC) ontosight.ainih.govmedchemexpress.comresearchgate.netfda.govnih.gov. This cascade results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) ontosight.ainih.govresearchgate.net. IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC) ontosight.ainih.govresearchgate.net. The subsequent increase in intracellular calcium and PKC activity drives cellular responses, such as smooth muscle contraction nih.govnih.govgenome.jpresearchgate.net.
In addition to vascular smooth muscle, V1 receptors are involved in other physiological processes. For example, they are implicated in hepatic glycogenolysis and platelet aggregation genecards.orgdovepress.com. The precise downstream effects in these tissues, beyond the general V1 receptor activation pathway, are not extensively detailed in the provided search results concerning PLV-2 (acetate) specifically, but the general mechanism of Gq/PLC/IP3/DAG/Ca2+/PKC activation is consistent across V1 receptor-mediated actions.
Summary of V1 Receptor Mechanisms:
| Receptor Subtype | Primary Location | Signaling Pathway | Key Cellular Effects |
| V1a (V1) | Vascular smooth muscle, liver, spleen, platelets | Gq protein → PLC → IP3/DAG → Ca2+ ↑, PKC activation | Vasoconstriction, hepatic glycogenolysis, platelet aggregation, cell proliferation |
Preclinical Pharmacological Investigations of PLV-2 (acetate)
Information regarding the chemical compound “PLV-2 (acetate)” is not available in the provided search results. Therefore, a detailed article on its preclinical pharmacological investigations cannot be generated at this time.
Extensive searches for "PLV-2 (acetate)" and its potential role in preclinical pharmacology did not yield any specific scientific data or research publications. The search results focused on the general effects of acetate (B1210297) on vascular reactivity and unrelated compounds like lead acetate. Without any foundational information on the chemical structure, target, or proposed therapeutic area of a compound specifically identified as "PLV-2 (acetate)," it is impossible to provide a scientifically accurate and informative article as requested.
The subsequent sections of the requested article outline, including In Vitro Studies on Vascular Reactivity and Animal Model Research on Systemic Hemodynamics, require specific data points such as potency (EC₅₀ values), efficacy (Eₘₐₓ values), and observed effects on blood pressure and heart rate in animal models. As no studies detailing these parameters for "PLV-2 (acetate)" were found, these sections cannot be developed.
Further research would be necessary to determine if "PLV-2 (acetate)" is a developmental code name not yet in the public domain, a compound known by another name, or a typographical error. Without clarification or additional information, a comprehensive and accurate article on the preclinical pharmacology of "PLV-2 (acetate)" cannot be produced.
Preclinical Pharmacological Investigations of Plv 2 Acetate
Animal Model Research on Systemic Hemodynamics
Role of Central and Peripheral V1 Receptors in Physiological Effects
Preclinical studies, particularly in Wistar rats, have elucidated the distinct yet interconnected roles of central and peripheral V1 receptors in mediating the physiological effects of PLV-2 (acetate). nih.govdrugbank.com
The vasoconstrictor action of PLV-2 (acetate) is primarily mediated by its agonistic activity on V1 receptors located on vascular smooth muscle cells. nih.govresearchgate.net Activation of these peripheral V1 receptors leads to a pressor effect, characterized by an increase in arterial pressure. nih.govdrugbank.com This hypertensive effect, along with an associated bradycardia (slowing of the heart rate), was shown to be inhibited by the peripheral administration of a V1 receptor antagonist. nih.gov
Interestingly, the central V1 receptors also play a crucial modulatory role in the cardiovascular effects of PLV-2 (acetate). nih.govdrugbank.com Studies in Wistar rats have demonstrated that intracerebroventricular (ICV) administration of a V1 antagonist or the removal of the area postrema (a circumventricular organ in the brainstem) enhances the pressor effect of peripherally administered PLV-2 (acetate). nih.govdrugbank.com This suggests that central V1 receptors, particularly in the area postrema, are involved in a mechanism that attenuates the hypertensive response to PLV-2 (acetate). nih.gov The area postrema is accessible to circulating peptides like PLV-2 (acetate) due to its lack of a complete blood-brain barrier. nih.gov
Furthermore, the bradycardic effect of PLV-2 (acetate) is also influenced by central V1 receptors. The high relationship observed between the induced bradycardia and the variation in mean arterial pressure is dependent on the area postrema and central V1 receptors. nih.govdrugbank.com This indicates a centrally mediated baroreflex augmentation, where central V1 receptor activation enhances the reflex slowing of the heart rate in response to the increase in blood pressure. nih.gov
Table 1: Effects of V1 Receptor Antagonism on Cardiovascular Responses to PLV-2 (acetate) in Wistar Rats
| Treatment Group | Effect on PLV-2 (acetate)-Induced Pressor Response | Effect on PLV-2 (acetate)-Induced Bradycardia | Implied Receptor Involvement |
|---|---|---|---|
| Intravenous (IV) V1 Antagonist | Inhibition | Inhibition | Peripheral V1 Receptors |
| Intracerebroventricular (ICV) V1 Antagonist | Enhancement | - | Central V1 Receptors |
| Area Postrema Removal (APX) | Enhancement | - | Central V1 Receptors (in Area Postrema) |
Investigations in Other Preclinical Species
While extensive research on PLV-2 (acetate) has been conducted in rats, studies in other preclinical species have provided further insights into its pharmacological profile.
In canine models, the cardiovascular effects of PLV-2 (acetate) have been investigated. nih.gov One study noted that a side effect of PLV-2 (acetate) in dogs is a reduction in coronary blood flow, cardiac index, and myocardial oxygen tension. nih.gov Another study in canine subcutaneous adipose tissue found that intra-arterial infusion of felypressin (B344493), at doses that reduced blood flow by approximately 60%, did not cause an initial reduction in tissue volume, suggesting no significant effect on capacitance vessels, unlike adrenaline. nih.gov This study also indicated that the pre- to postcapillary resistance ratio remained unchanged, and there was no significant reduction in the capillary filtration coefficient (CFC). nih.gov
Studies in hypertensive rat models (one-kidney-one-clip) have also been conducted to assess the effects of PLV-2 (acetate). researchgate.net These studies suggest that felypressin has equipotent pressor responses when compared to epinephrine (B1671497), but with a longer duration of action. researchgate.net
Mechanistic Studies in Specific Preclinical Contexts (e.g., reducing experimental procedure-related toxicity)
PLV-2 (acetate) is frequently used in combination with local anesthetics to reduce their systemic toxicity. nih.govdrugbank.com The primary mechanism underlying this effect is its potent vasoconstrictor action at the site of injection. nih.govdrugbank.com
When co-administered with a local anesthetic, PLV-2 (acetate) constricts the local blood vessels, particularly capillaries, small arterioles, and venules. drugbank.com This localized vasoconstriction reduces the rate of systemic absorption of the anesthetic from the injection site into the bloodstream. nih.gov By slowing the entry of the local anesthetic into the systemic circulation, the peak plasma concentration of the anesthetic is lowered, thereby reducing the risk of reaching toxic levels that could lead to adverse effects on the central nervous system and cardiovascular system. youtube.comresearchgate.net
Essentially, PLV-2 (acetate) helps to confine the local anesthetic to the desired area for a longer duration, which not only enhances the duration of the anesthetic block but also provides a wider margin of safety by mitigating the potential for systemic toxicity. nih.gov This is particularly advantageous in procedures requiring high concentrations or volumes of local anesthetics.
Structure Activity Relationship Sar Studies of Plv 2 Acetate and Its Analogues
Identification of Key Structural Determinants for V1 Receptor Agonism
Key determinants for V1a receptor agonism include:
The Phenylalanine Residue at Position 2: The substitution of the native tyrosine with phenylalanine is a critical modification that significantly enhances selectivity for the V1a receptor over the V2 receptor. This aromatic residue is believed to engage in crucial hydrophobic interactions within a specific pocket of the V1a receptor binding site.
The Basic Residue at Position 8: In PLV-2, this position is occupied by lysine (B10760008). A basic amino acid at this position is a common feature among vasopressin analogues and is essential for high-affinity binding to the V1a receptor. The positively charged side chain of lysine likely forms an ionic bond with an acidic residue in the receptor.
The N-terminal Region: The amino group of the N-terminal cysteine residue plays a role in receptor activation. Modifications at this position can significantly impact the intrinsic activity of the ligand.
The C-terminal Tripeptide Tail: The sequence Pro-Lys-Gly-NH2 at the C-terminus is important for both receptor binding and signal transduction. The proline residue induces a specific bend in the tail, which is thought to be crucial for proper orientation within the receptor binding pocket.
Impact of Peptide Sequence Modifications on Receptor Binding and Function
Systematic modifications of the PLV-2 peptide sequence have provided valuable insights into the SAR of V1a receptor agonists. These studies have explored the effects of amino acid substitutions at various positions on both receptor binding affinity (Ki) and functional activity (EC50).
| Position | Substitution | Effect on V1a Receptor Affinity | Effect on V1a Receptor Agonism |
| 2 | Tyrosine (as in Vasopressin) | Decreased selectivity | Potent V1a and V2a agonism |
| 3 | Phenylalanine | Variable, depends on context | Can influence selectivity |
| 4 | Glutamine | Generally maintained | Important for maintaining conformation |
| 8 | Arginine (as in Vasopressin) | High affinity maintained | Potent agonism |
| 8 | Ornithine | Reduced affinity | Reduced agonism |
Studies on related vasopressin analogues have demonstrated that modifications to the C-terminal glycinamide (B1583983) can significantly alter the pharmacological profile. For instance, the removal of the C-terminal amide group or its replacement with a carboxyl group generally leads to a dramatic loss of agonistic activity and can even result in antagonistic properties.
Stereochemical Influences on Pharmacological Activity
The stereochemistry of the amino acid residues within the PLV-2 peptide is a critical determinant of its pharmacological activity. As with all peptides, the specific three-dimensional arrangement of atoms is essential for the precise molecular interactions required for receptor binding and activation.
Key stereochemical considerations include:
L-Amino Acids: PLV-2 is composed of L-amino acids, which is the naturally occurring configuration in mammalian peptides. The use of D-amino acid substitutions can have profound effects on the peptide's conformation and, consequently, its biological activity.
Conformational Rigidity: The disulfide bridge between Cys1 and Cys6 imposes a significant conformational constraint on the cyclic portion of the peptide. This pre-organization of the molecule is thought to reduce the entropic penalty upon binding to the receptor, thereby contributing to its high affinity.
Proline at Position 7: The presence of proline at position 7 introduces a rigid bend in the peptide backbone, which is crucial for the correct positioning of the C-terminal tail for optimal interaction with the receptor.
While specific studies on the stereoisomers of PLV-2 are not extensively documented, research on other peptide hormones has consistently shown that even minor changes in stereochemistry at a single chiral center can lead to a complete loss of activity or a switch from agonism to antagonism.
Comparative Analysis with Related Vasopressin Receptor Ligands
The SAR of PLV-2 can be better understood through a comparative analysis with other vasopressin receptor ligands, including the endogenous hormone arginine vasopressin (AVP) and other synthetic analogues.
| Ligand | Sequence | V1a Receptor Affinity | V2 Receptor Affinity | Primary Activity |
| PLV-2 (Felypressin) | Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 | High | Low | V1a Agonist |
| Arginine Vasopressin (AVP) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 | High | High | V1a/V2 Agonist |
| Terlipressin | Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 | Moderate (as pro-drug) | Low | V1a Agonist (after conversion to lysine-vasopressin) |
| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 | Low | Negligible | Oxytocin Receptor Agonist |
This comparison highlights the critical role of the amino acid at position 2 in determining V1a versus V2 receptor selectivity. The phenylalanine in PLV-2 is key to its V1a preference, whereas the tyrosine in AVP allows for potent activation of both receptor subtypes. Terlipressin, a pro-drug, demonstrates that N-terminal extensions can be utilized to modify the pharmacokinetic properties of these peptides. Oxytocin, which differs at several positions, exhibits significantly lower affinity for vasopressin receptors, underscoring the high degree of structural specificity required for receptor recognition.
Computational Chemistry and Molecular Modeling for SAR Elucidation
In the absence of a crystal structure of PLV-2 bound to the V1a receptor, computational chemistry and molecular modeling techniques have become invaluable tools for elucidating the molecular basis of its SAR. These methods allow for the construction of three-dimensional models of the receptor-ligand complex and the prediction of binding affinities and functional activities of novel analogues.
Key computational approaches include:
Homology Modeling: Given the high sequence homology among G-protein coupled receptors (GPCRs), a 3D model of the V1a receptor can be constructed based on the crystal structures of related GPCRs, such as the bovine rhodopsin or the β2-adrenergic receptor.
Molecular Docking: This technique predicts the preferred orientation of PLV-2 within the binding pocket of the V1a receptor model. Docking studies can help to identify the key amino acid residues involved in the interaction and provide a rationale for the observed SAR.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the PLV-2-V1a receptor complex over time. These simulations provide insights into the conformational changes that occur upon ligand binding and receptor activation.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to develop predictive models that correlate the structural features of a series of PLV-2 analogues with their biological activities. These models can then be used to guide the design of new compounds with enhanced properties.
Through these computational approaches, researchers can generate hypotheses about the specific interactions that govern the potency and selectivity of PLV-2, which can then be tested experimentally, accelerating the drug discovery process.
Synthesis and Derivatization Strategies for Plv 2 Acetate Analogues
Methodologies for Peptide Synthesis and Acetylation Reactions
The synthesis of peptides like PLV-2 (acetate) and its analogues primarily relies on two established chemical approaches: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS): SPPS has become the predominant method for synthesizing peptides, particularly those of moderate length (up to approximately 80 amino acids), due to its efficiency, ease of automation, and simplified purification steps bachem.comnih.govmasterorganicchemistry.comresearchgate.net. In SPPS, the peptide chain is sequentially built while anchored to an insoluble polymeric support (resin). This allows for the use of excess reagents to drive reactions to completion, with excess reagents and by-products being easily removed by filtration and washing nih.goviris-biotech.de. The Fmoc (9-fluorenylmethoxycarbonyl) / tBu (tert-butyl) protection strategy is the most widely adopted in modern SPPS. It offers an orthogonal protection scheme, where the Nα-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile tBu-based groups. This strategy avoids the harsh acidic conditions (like anhydrous HF) required for the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) method, making it more compatible with sensitive amino acid side chains and facilitating milder cleavage conditions nih.govmasterorganicchemistry.comiris-biotech.denih.gov. For peptides requiring a C-terminal amide, common in vasopressin analogues, amide-forming resins such as Rink Amide, MBHA, or Sieber resins are employed peptide.comgoogle.com.
Solution-Phase Peptide Synthesis (LPPS): Also known as classical peptide synthesis, LPPS involves carrying out all reactions in solution. While it is generally more suitable for shorter peptides (<10 amino acids) or for specific fragment couplings, it offers advantages in direct process monitoring via HPLC and can be adapted for large-scale production bachem.comcreative-peptides.com. LPPS requires more careful planning regarding the compatibility of protecting groups and reaction conditions compared to the more standardized SPPS protocols bachem.com.
Acetylation Reactions: Acetylation is a common post-synthetic modification or a final capping step to enhance peptide stability, particularly against enzymatic degradation at the N-terminus peptide.comformulationbio.cominteranalyt.ru. N-terminal acetylation is typically achieved by reacting the free N-terminus of the completed peptide chain with an acetylating agent, such as acetic anhydride (B1165640) (Ac₂O) or acetyl chloride (AcCl), often in the presence of a base like DMF peptide.cominteranalyt.rugoogle.com. This reaction can be performed either on-resin or after cleavage from the resin. The lysine (B10760008) side chain's ε-amino group can also be acetylated, a modification that can alter a peptide's properties, including its stability and interaction profile nih.govgoogle.comopenaccesspub.orgresearchgate.net. Protecting groups like Boc or Alloc are commonly used for the lysine side chain during synthesis, with newer methods exploring alternative protection strategies openaccesspub.org.
Design and Synthetic Routes for Novel Vasopressin V1 Receptor Ligands
The design of novel vasopressin V1 receptor ligands, including analogues of PLV-2, involves understanding the structure-activity relationships (SAR) of the native hormone and its known antagonists or agonists. Modifications are strategically introduced to enhance receptor affinity, selectivity, and pharmacokinetic properties.
Optimization of Synthetic Yields and Purity for Research Applications
Achieving high synthetic yields and purity is paramount for research applications, ensuring reliable and reproducible results. Optimization strategies in peptide synthesis, particularly for Fmoc-SPPS, focus on several key areas:
Coupling Efficiency: The choice of coupling reagents and activators significantly impacts reaction efficiency. Reagents like HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2-diazabenzylium hexafluorophosphate (B91526) 3-oxide) in conjunction with DIPEA (N,N-Diisopropylethylamine) are commonly used for efficient amino acid coupling in DMF researchgate.net. Optimizing the stoichiometry of amino acid derivatives, coupling reagents, and activators, as well as reaction times and temperatures, can maximize the incorporation of each amino acid residue rsc.org.
Deprotection Conditions: Ensuring complete removal of the Fmoc group without damaging the growing peptide chain or resin is crucial. Standard protocols involve using 20% piperidine (B6355638) in DMF, often with optimized reaction times and temperatures researchgate.netinteranalyt.rumdpi.com.
Minimizing Side Reactions: Side reactions such as aspartimide formation (especially with aspartic acid residues), racemization, and incomplete deprotection can reduce yield and purity nih.govnih.gov. Careful selection of amino acid derivatives, coupling reagents, and reaction conditions helps mitigate these issues. For instance, using pseudodipeptide derivatives or branched dipeptide derivatives can sometimes improve coupling efficiency for sterically hindered amino acids google.com.
Purification Strategies: While SPPS aims to minimize purification needs during synthesis, final purification is essential. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to high levels of purity (often >95%) researchgate.netresearchgate.netsigmaaldrich.cn. Optimization of RP-HPLC conditions, including gradient elution, mobile phase composition, and column selection, is critical for separating the target peptide from impurities.
Data Table Example: Impact of Coupling Reagents on Yield
While specific data for PLV-2 (acetate) is not directly available in the provided snippets, general trends from peptide synthesis optimization studies illustrate the importance of reagent choice. For example, studies comparing different coupling agents for challenging sequences often report variations in yield.
| Coupling Reagent System | Typical Yield Improvement (vs. standard) | Notes |
| HCTU/DIPEA | Moderate to High | Efficient for routine couplings and challenging sequences researchgate.net |
| HATU/DIPEA | Moderate to High | Similar efficacy to HCTU, widely used for difficult couplings |
| DIC/Oxyma Pure | Moderate to High | Often used in automated synthesizers for efficient coupling interanalyt.ru |
| DCC/HOBt | Moderate | Older coupling agent, can lead to side reactions like racemization |
Spectroscopic and Chromatographic Methods for Structural Confirmation
Rigorous structural confirmation is indispensable to verify the identity, sequence, and purity of synthesized peptides like PLV-2 (acetate) analogues. A combination of spectroscopic and chromatographic techniques is routinely employed.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are primary tools for determining the molecular weight of the synthesized peptide. High-resolution MS (HRMS) provides accurate mass measurements, allowing for confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) is invaluable for sequencing peptides by fragmenting them and analyzing the resulting ions, confirming the amino acid sequence and identifying any modifications, such as acetylation nih.govsigmaaldrich.cn.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure, conformation, and dynamics of peptides. 1D ¹H NMR can confirm the presence of characteristic proton signals from amino acid residues and modifications like the acetyl group. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are essential for assigning specific proton and carbon signals, thereby elucidating the complete peptide structure and confirming the connectivity of amino acids nih.gov.
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is the gold standard for assessing the purity of synthetic peptides. It separates the target peptide from residual starting materials, deletion sequences, incompletely deprotected peptides, and other by-products based on their hydrophobicity. Purity is typically reported as a percentage of the total peak area at a specific UV detection wavelength (e.g., 214 nm or 280 nm) researchgate.netresearchgate.netsigmaaldrich.cn. Preparative HPLC is then used for purification if the crude peptide does not meet the required purity specifications.
Data Table Example: Typical Analytical Confirmation Methods
| Technique | Primary Use | Information Provided |
| ESI-MS/MALDI-TOF | Molecular Weight Determination | Exact mass of the peptide, confirmation of expected molecular formula. |
| HRMS | Accurate Mass Measurement | Elemental composition confirmation. |
| MS/MS | Peptide Sequencing and Modification Identification | Fragmentation pattern to confirm amino acid sequence, identification of N-terminal acetylation or side-chain modifications. |
| ¹H NMR | Structural Characterization | Presence of specific proton signals (e.g., acetyl methyl protons), confirmation of overall structure. |
| 2D NMR (COSY, HSQC) | Detailed Structural Elucidation | Assignment of proton and carbon signals, confirmation of peptide backbone and side-chain structure. |
| RP-HPLC | Purity Assessment and Purification | Percentage purity of the target peptide, separation from impurities. |
Exploration of Biological Targets Beyond Canonical V1 Receptors Hypothetical/emerging Research
Unbiased Approaches for Target Deconvolution in Complex Biological Systems
The identification of all potential molecular targets of a compound is crucial for a thorough understanding of its pharmacological profile. Unbiased target deconvolution techniques offer a powerful approach to uncover novel protein-drug interactions without preconceived assumptions. Methodologies such as chemical proteomics, which may involve affinity chromatography with immobilized PLV-2 (acetate) or related analogs, could be employed to isolate and identify binding partners from cell lysates or tissue homogenates.
Subsequent mass spectrometry-based protein identification would then generate a list of potential interacting proteins. For instance, techniques like drug affinity responsive target stability (DARTS) or cellular thermal shift assay (CETSA) could be applied. These methods assess the change in protein stability upon ligand binding, providing an avenue to identify direct targets of PLV-2 (acetate) within a complex biological milieu. As of now, no studies have been published applying these unbiased approaches to PLV-2 (acetate).
Proteomic and Metabolomic Profiling in Response to PLV-2 (acetate) Exposure
A systematic analysis of global changes in protein and metabolite levels following exposure to PLV-2 (acetate) can offer significant insights into its downstream signaling pathways and potential off-target effects.
Proteomic Profiling: Quantitative proteomic studies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, could be utilized to compare the proteomes of cells or tissues treated with PLV-2 (acetate) versus a control group. This would allow for the identification of proteins that are significantly up- or down-regulated, providing clues to the cellular processes affected by the compound beyond V1 receptor activation.
Hypothetical Data Table: Expected Outcomes of a Proteomic Study on PLV-2 (acetate)
| Protein Class | Predicted Change | Potential Implication |
|---|---|---|
| G-protein coupled receptor signaling proteins | Altered expression/phosphorylation | Modulation of signaling pathways downstream of V1 or other unidentified receptors |
| Cytoskeletal proteins | Altered expression | Effects on cell structure and motility |
| Enzymes involved in lipid metabolism | Differential expression | Potential impact on cellular energy homeostasis |
Metabolomic Profiling: Similarly, untargeted metabolomic analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) could reveal alterations in the metabolic fingerprint of a biological system in response to PLV-2 (acetate). This could highlight unexpected effects on metabolic pathways.
Hypothetical Data Table: Potential Metabolite Changes Following PLV-2 (acetate) Exposure
| Metabolite Class | Predicted Change | Potential Implication |
|---|---|---|
| Phospholipids | Altered levels | Indication of effects on cell membrane composition or signaling |
| Amino acids | Changes in specific amino acid concentrations | Impact on protein synthesis or cellular metabolism |
| Eicosanoids | Altered production | Potential modulation of inflammatory pathways |
It is important to emphasize that the data in these tables are purely hypothetical and represent the type of information that could be generated from such studies. No published research has yet reported these findings for PLV-2 (acetate).
Investigation of Potential Off-Target Interactions in Preclinical Models
While PLV-2 (acetate) is known for its selectivity for the V1 receptor, a comprehensive evaluation in preclinical models is necessary to definitively identify and characterize any potential off-target interactions. This would typically involve a tiered approach, starting with in vitro screening against a broad panel of receptors, ion channels, and enzymes.
Following in vitro profiling, in vivo studies in animal models would be essential. These studies would carefully monitor for any physiological or behavioral changes that cannot be attributed to V1 receptor agonism. For example, detailed cardiovascular monitoring beyond its known vasoconstrictive effects, as well as neurological and metabolic assessments, would be conducted. Histopathological examination of various tissues from these animals could also reveal unexpected cellular changes. To date, specific preclinical studies designed to systematically investigate the off-target effects of PLV-2 (acetate) have not been reported in the scientific literature.
Therapeutic Potential and Translational Research Avenues Preclinical Focus
Utility as a Pharmacological Probe in Cardiovascular Physiology Research
PLV-2 (acetate) serves as a valuable pharmacological probe for investigating the intricate mechanisms of cardiovascular regulation, particularly those involving the vasopressin V1 receptor system. As a selective V1 receptor agonist, it allows researchers to specifically activate these receptors on vascular smooth muscle cells, thereby elucidating their role in modulating vascular tone and systemic hemodynamics.
Studies conducted in Wistar rats have demonstrated that PLV-2 (acetate) induces a pressor effect, characterized by an increase in mean arterial pressure. This pressor response is critically dependent on the activation of V1 receptors. Furthermore, research has indicated that PLV-2 (acetate) can elicit bradycardic effects, and the relationship between bradycardia and mean arterial pressure variation is closely linked to the activity of both area postrema and central V1 receptors. This suggests that PLV-2 (acetate) can be used to explore central cardiovascular control mechanisms mediated by the vasopressin system. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.cn
In human studies, PLV-2 (acetate) has been observed to increase diastolic blood pressure in hypertensive patients with controlled blood pressure, underscoring its impact on systemic vascular tone. medchemexpress.comglpbio.commedchemexpress.com Further hemodynamic investigations in humans have detailed its dose-dependent effects, showing that lower doses can increase renal blood flow and reduce renal vascular resistance, while higher doses lead to a sharp increase in arterial pressure and systemic vascular resistance, with renal blood flow often maintained above baseline levels. This differential vascular response highlights its utility in studying the complex interplay of vasoconstriction and vasodilation in various vascular beds. nih.gov
Potential Applications in Experimental Models Requiring Localized Vasoconstriction
The potent vasoconstrictive properties of PLV-2 (acetate) make it a relevant compound for developing and utilizing experimental models that necessitate localized control of blood flow and hemostasis. As a non-catecholamine vasoconstrictor, it offers an alternative mechanism for inducing vascular constriction compared to adrenergic agents. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.cnmedchemexpress.commedchemexpress.eumedchemexpress.com
Its established use in dental procedures exemplifies its application in achieving localized hemostasis, reducing capillary bleeding in surgical sites. This clinical application translates into potential uses in preclinical models where precise control of bleeding is required, such as in surgical research or models of localized tissue injury. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.cnmedchemexpress.commedchemexpress.eumedchemexpress.com The ability of PLV-2 (acetate) to increase systemic vascular resistance and arterial pressure, as observed in animal and human studies, further supports its utility in models aimed at understanding or inducing states of increased vascular tone. medchemexpress.comglpbio.commedchemexpress.comnih.gov Moreover, the observed reduction in renal vascular resistance at lower doses suggests a potential for selective vascular effects that could be leveraged in models studying differential blood flow distribution. nih.gov
Exploration of Novel Preclinical Applications Based on V1 Receptor Modulation
The primary mechanism of action for PLV-2 (acetate) is its agonism at vasopressin V1 receptors. This interaction forms the basis for exploring novel preclinical applications beyond its direct vasoconstrictive effects. The V1 receptor is implicated in a variety of physiological processes, including blood pressure regulation, platelet aggregation, and potentially central nervous system functions related to stress and aggression. medchemexpress.com
By modulating V1 receptors, PLV-2 (acetate) can be employed to investigate these broader physiological roles in preclinical settings. Its influence on central V1 receptors, as suggested by studies linking its effects on mean arterial pressure variation to the area postrema, opens avenues for research into vasopressin's role in central cardiovascular control and autonomic regulation. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.cn While specific novel applications are still under exploration, the compound's ability to selectively activate V1 receptors makes it a valuable tool for pharmacologically probing systems where V1 receptor signaling is dysregulated or plays a critical role, potentially in models of neuroendocrine disorders or conditions affecting autonomic function.
Development of Preclinical Models for Specific Disease Contexts
PLV-2 (acetate) can contribute to the development and refinement of preclinical models for various cardiovascular and related conditions. Its well-characterized pressor effects make it suitable for inducing controlled hypertension or simulating states of increased vascular resistance in animal models, aiding in the study of antihypertensive agents or the pathophysiology of hypertension. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.cn
The compound's hemodynamic effects, particularly its ability to increase arterial pressure and systemic vascular resistance, are relevant for creating models of circulatory shock or hypotension, allowing for the evaluation of therapeutic interventions aimed at restoring vascular tone and perfusion. nih.gov Furthermore, its use in studying central V1 receptor involvement suggests potential applications in models of neurological or psychiatric conditions where vasopressin signaling is implicated. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.cn The established role of PLV-2 (acetate) in achieving localized vasoconstriction also positions it as a useful agent in preclinical models requiring controlled hemostasis, such as those investigating surgical techniques or wound healing.
Compound List:
PLV-2 (acetate)
Felypressin (B344493) acetate (B1210297)
Arginine Vasopressin (AVP)
Future Directions and Emerging Research Technologies
Advanced Imaging Techniques for In Vivo V1 Receptor Activity in Preclinical Studies
The development of sophisticated imaging techniques is paramount to visualizing and quantifying the in vivo activity of V1a receptors when modulated by compounds like PLV-2 (acetate). Positron Emission Tomography (PET) has emerged as a powerful tool in this domain. medchemexpress.comwikipedia.org Researchers have been actively synthesizing and evaluating novel radioligands that specifically bind to V1a receptors, enabling non-invasive imaging in preclinical models. medchemexpress.comwikipedia.orgnih.gov
For instance, the development of 11C- and 18F-labeled V1a receptor ligands allows for the real-time assessment of receptor distribution, density, and occupancy in the brain and peripheral organs. medchemexpress.comnih.gov These advanced imaging studies can provide invaluable insights into how PLV-2 (acetate) interacts with V1a receptors in a living system, offering a dynamic view of its pharmacokinetics and pharmacodynamics. nih.gov
Future preclinical studies involving PLV-2 (acetate) will likely leverage these PET radiotracers to:
Determine the precise anatomical distribution of V1a receptors targeted by PLV-2 (acetate) in various physiological and disease states.
Quantify the extent of receptor engagement by PLV-2 (acetate) at different concentrations.
Investigate the competitive binding of PLV-2 (acetate) with endogenous vasopressin.
It is important to note that the choice of anesthetic in such preclinical imaging studies is critical, as some agents can interfere with V1a receptor binding. medchemexpress.comwikipedia.orgnih.gov Therefore, future research will need to carefully consider and optimize experimental protocols to ensure the accuracy and reliability of the imaging data. medchemexpress.comwikipedia.orgnih.gov
| Imaging Modality | Radioligand Examples | Key Applications in PLV-2 (acetate) Research | Considerations |
|---|---|---|---|
| Positron Emission Tomography (PET) | 11C-labeled ligands, 18F-labeled probes | In vivo receptor mapping, receptor occupancy studies, pharmacokinetic analysis | Potential for anesthetic interference, need for specialized equipment |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the molecular mechanisms downstream of V1a receptor activation by PLV-2 (acetate), the integration of multi-omics data is indispensable. cphi-online.com This approach involves the simultaneous analysis of various "omes," such as the genome, transcriptome, proteome, and metabolome, to construct a comprehensive picture of the cellular and physiological responses to the compound. cphi-online.comcphi-online.com
By combining these datasets, researchers can move beyond a single-pathway analysis and uncover complex interaction networks and novel signaling cascades affected by PLV-2 (acetate). cphi-online.comresearchgate.net For example, transcriptomic analysis can reveal changes in gene expression following V1a receptor stimulation, while proteomics can identify alterations in protein levels and post-translational modifications. wikipedia.orgnih.gov Metabolomics can then provide a snapshot of the metabolic shifts that occur as a consequence of these changes.
The application of multi-omics to study the effects of PLV-2 (acetate) could:
Identify novel biomarkers of V1a receptor activation.
Uncover previously unknown signaling pathways modulated by PLV-2 (acetate).
Elucidate the molecular basis of its physiological effects in different tissues.
The integration of these large and complex datasets requires sophisticated bioinformatics and computational modeling approaches to identify meaningful patterns and causal relationships. researchgate.net
| Omics Approach | Data Generated | Potential Insights for PLV-2 (acetate) Research |
|---|---|---|
| Transcriptomics | Changes in gene expression (mRNA levels) | Identification of genes regulated by V1a receptor activation |
| Proteomics | Changes in protein expression and post-translational modifications | Understanding downstream signaling events and protein-protein interactions |
| Metabolomics | Alterations in small molecule metabolites | Revealing metabolic pathways affected by PLV-2 (acetate) |
Rational Design of Next-Generation V1 Receptor Modulators with Enhanced Properties
The knowledge gained from advanced imaging and multi-omics studies will fuel the rational design of next-generation V1a receptor modulators with improved properties. While PLV-2 (acetate) is a V1a agonist, future research will also focus on developing selective antagonists. The structural understanding of the V1a receptor and its interaction with ligands is crucial for this endeavor. medchemexpress.com
By employing techniques such as computational modeling and structure-activity relationship (SAR) studies, scientists can design novel compounds with: medchemexpress.com
Enhanced selectivity for the V1a receptor over other vasopressin receptor subtypes (V1b and V2).
Improved pharmacokinetic profiles, such as oral bioavailability and longer half-life.
Tailored functional activities, including full agonists, partial agonists, or antagonists.
The development of such next-generation modulators could expand the therapeutic potential of targeting the V1a receptor in a variety of conditions, building upon the foundation laid by compounds like PLV-2 (acetate). The ultimate goal is to create highly specific and effective drugs with minimal off-target effects.
| Technology/Approach | Objective | Desired Outcome for V1a Receptor Modulators |
|---|---|---|
| Computational Modeling | Predicting ligand-receptor interactions | Improved binding affinity and selectivity |
| Structure-Activity Relationship (SAR) Studies | Understanding how chemical structure relates to biological activity | Optimization of potency and pharmacokinetic properties |
| High-Throughput Screening | Testing large libraries of compounds for activity | Discovery of novel chemical scaffolds for V1a receptor modulation |
Q & A
Q. What experimental models are recommended for studying the hemodynamic effects of PLV-2 (acetate) in vivo?
PLV-2’s vasoconstrictive effects are best evaluated in rodent models (e.g., Wistar rats) under controlled anesthesia, with continuous hemodynamic monitoring (e.g., mean arterial pressure, heart rate). Intravenous administration at doses like 240 ng/kg allows observation of dose-dependent pressor and bradycardic responses via V1 receptor activation . For microcirculation studies, renal or mesenteric ischemia models in dogs or rats are suitable, using laser Doppler flowmetry to quantify perfusion changes .
Q. How is PLV-2 (acetate) differentiated from catecholamine-based vasoconstrictors in experimental design?
Unlike catecholamines (e.g., epinephrine), PLV-2 acts via V1 receptors without adrenergic activity. Researchers should include control groups treated with selective V1 antagonists (e.g., SR49059) to isolate receptor-specific effects. Parallel experiments measuring plasma catecholamine levels (via HPLC) and receptor binding assays (radioligand displacement using [³H]-arginine vasopressin) confirm mechanistic specificity .
Q. What safety parameters should be prioritized when testing PLV-2 (acetate) in hypertensive animal models?
Monitor diastolic blood pressure spikes and renal perfusion metrics (e.g., glomerular filtration rate, urine output). In hypertensive rats, PLV-2’s pressor effects may exacerbate organ ischemia if systemic vascular resistance exceeds compensatory cardiac output. Use telemetry implants for real-time blood pressure tracking and histopathology to assess end-organ damage .
Q. What analytical methods validate PLV-2 (acetate) purity and stability in pharmacological formulations?
High-performance liquid chromatography (HPLC) with UV detection at 220 nm is standard for quantifying PLV-2 acetate. Stability studies under varying pH (4–8) and temperature (4–25°C) conditions, coupled with mass spectrometry (LC-MS), identify degradation products like oxidized cysteine residues .
Advanced Research Questions
Q. How do interspecies differences in V1 receptor binding kinetics impact translational studies of PLV-2 (acetate)?
PLV-2 exhibits higher V1 affinity in rats (Ki ≈ 0.16 nM) than humans (Ki ≈ 0.52 nM). Researchers must cross-validate findings using humanized V1 receptor cell lines (e.g., CHO-K1 transfected with human V1R) and adjust dosing regimens in preclinical trials to account for species-specific pharmacodynamics .
Q. What experimental strategies resolve contradictions between PLV-2’s in vitro receptor affinity and in vivo efficacy?
Discrepancies arise from plasma protein binding and tissue-specific receptor density. Use ex vivo organ baths (e.g., rat aortic rings) to measure contractile responses, and compare results with in silico modeling (e.g., molecular dynamics simulations of PLV-2-V1 interactions). Integrate pharmacokinetic data (AUC, half-life) to contextualize bioavailability .
Q. How can researchers optimize PLV-2 (acetate) dosing to balance vasoconstriction and renal perfusion in shock models?
In septic or hemorrhagic shock models, titrate PLV-2 to maintain mean arterial pressure (MAP) > 65 mmHg while monitoring renal blood flow via Doppler ultrasound. Co-administration with fluid resuscitation (e.g., crystalloids) mitigates renal vasoconstriction. Survival studies in rats with induced acute kidney injury show improved outcomes at 100–200 ng/kg doses .
Q. What methodologies quantify PLV-2’s effects on microcirculation in organ-specific ischemia?
Intravital microscopy in rodent mesentery or kidney models visualizes capillary red blood cell velocity and functional capillary density. Pair with oxygen-sensitive microelectrodes to measure tissue oxygenation. In canine studies, PLV-2 restored microcirculatory flow within 15 minutes post-administration, contrasting with adrenaline-induced venous stasis .
Q. How do genetic polymorphisms in V1 receptors influence PLV-2 (acetate) responsiveness in human trials?
Genotype participants for V1R variants (e.g., rs1042615) using PCR-RFLP. In vitro luciferase reporter assays assess receptor activation efficiency. Clinical trials should stratify cohorts by genotype to identify subpopulations with enhanced or diminished pressor responses .
Q. What statistical approaches address variability in PLV-2’s hemodynamic data across experimental replicates?
Mixed-effects models account for inter-subject variability in dose-response studies. Bootstrap resampling improves confidence intervals for small-sample preclinical data. For survival analyses, Cox proportional hazards models adjust for covariates like baseline MAP and comorbidities .
Methodological Resources
- Receptor Binding Assays : Radioligand competition assays using [³H]-AVP and HEK293 cells expressing recombinant V1 receptors .
- In Vivo Hemodynamics : Telemetric pressure transducers and echocardiography for continuous cardiovascular monitoring .
- Microcirculation Imaging : Sidestream dark-field videomicroscopy for real-time capillary perfusion analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
